1-((1-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
1-((1-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines several functional groups, including a nicotinoyl moiety, an azetidine ring, a triazole ring, and a pyrrolidinone ring. These structural elements contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Nicotinoyl Intermediate: The synthesis begins with the preparation of the 2-(methylthio)nicotinoyl intermediate. This can be achieved by reacting 2-chloronicotinic acid with methylthiolate under basic conditions.
Azetidine Ring Formation: The nicotinoyl intermediate is then reacted with an azetidine derivative to form the azetidin-3-yl-nicotinoyl compound. This step often requires the use of a strong base and a suitable solvent.
Triazole Ring Formation: The azetidin-3-yl-nicotinoyl compound is subjected to a cycloaddition reaction with an azide to form the 1H-1,2,3-triazole ring. This reaction is typically carried out under copper-catalyzed conditions (CuAAC).
Pyrrolidinone Ring Formation: Finally, the triazole-containing intermediate is reacted with a pyrrolidinone derivative to form the final compound. This step may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((1-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various types of chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinoyl and triazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Copper sulfate for cycloaddition reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the triazole ring, in particular, suggests possible applications in the design of enzyme inhibitors or receptor ligands.
Medicine
In medicine, 1-((1-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-((1-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one would depend on its specific application. Generally, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring, for example, is known to interact with metal ions and can inhibit metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(methylthio)nicotinoyl)-3-azetidinone: Similar structure but lacks the triazole and pyrrolidinone rings.
1-(1H-1,2,3-triazol-4-yl)methylpyrrolidin-2-one: Similar structure but lacks the nicotinoyl and azetidine moieties.
2-(methylthio)nicotinic acid derivatives: Similar structure but lacks the azetidine, triazole, and pyrrolidinone rings.
Uniqueness
1-((1-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[[1-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-26-16-14(4-2-6-18-16)17(25)22-10-13(11-22)23-9-12(19-20-23)8-21-7-3-5-15(21)24/h2,4,6,9,13H,3,5,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDHZGSLJMXRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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